Home > Products > Screening Compounds P107040 > Lazabemide hydrochloride
Lazabemide hydrochloride - 103878-83-7

Lazabemide hydrochloride

Catalog Number: EVT-371977
CAS Number: 103878-83-7
Molecular Formula: C8H11Cl2N3O
Molecular Weight: 236.10 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lazabemide hydrochloride is a reversible and selective inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the catabolism of dopamine in the brain. The inhibition of MAO-B by compounds such as lazabemide has been explored for therapeutic applications in various neurological and psychiatric disorders. This comprehensive analysis will delve into the mechanism of action of lazabemide and its applications across different fields, drawing on data from multiple research studies.

Applications in Various Fields

Smoking Cessation

Lazabemide has been investigated as an aid for smoking cessation due to its ability to inhibit MAO-B, which is reduced in smokers. A double-blind, randomized, placebo-controlled study showed that lazabemide could promote smoking cessation, with higher abstinence rates observed in the groups receiving lazabemide compared to placebo. However, the study was discontinued prematurely due to liver toxicity observed in other indications, highlighting the need for MAO-B inhibitors with an acceptable toxicity profile1.

Parkinson's Disease

One of the most promising applications of lazabemide is in the treatment of Parkinson's disease (PD). Lazabemide has been shown to delay the progression of disability in early PD, reducing the risk of reaching disability sufficient to require levodopa therapy by 51% compared to placebo-treated subjects2. Additionally, a controlled trial of lazabemide in untreated PD found that the drug was well tolerated and led to significant improvements in activities of daily living9. The design and evaluation of an l-Dopa–lazabemide prodrug have also been proposed to enhance the bioavailability and efficacy of l-Dopa treatment for PD3.

Neurodegenerative Diseases

The antioxidant activity of lazabemide has been explored as a potential treatment for neurodegenerative diseases like Alzheimer's disease (AD). Lazabemide was found to inhibit lipid peroxidation in neuronal membranes, which could help mitigate oxidative stress-related damage in AD4.

Monoamine Oxidase Inhibition

Further research into lazabemide derivatives has been conducted to evaluate their potential as inhibitors of MAO-A or MAO-B. These studies have led to the identification of compounds with significant inhibitory activity, which could provide new avenues for the treatment of conditions associated with monoamine dysregulation5.

Cardiovascular Safety

A safety study of lazabemide in patients with PD focused on its effects on cardiac arrhythmias and blood pressure. The study concluded that lazabemide did not induce clinically significant arrhythmias but may increase the asymptomatic orthostatic drop in systolic blood pressure10.

Classification

Lazabemide hydrochloride falls under the category of monoamine oxidase inhibitors, which are a class of drugs that inhibit the activity of monoamine oxidase enzymes. These enzymes are responsible for the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting these enzymes, lazabemide hydrochloride can increase the levels of these neurotransmitters in the brain, potentially alleviating symptoms associated with mood disorders and neurodegenerative diseases.

Synthesis Analysis

The synthesis of lazabemide hydrochloride involves several key steps:

  1. Starting Materials: The synthesis begins with 5-chloro-cyanopyridine and ethylenediamine as primary starting materials.
  2. Formation of Lazabemide: The reaction between these two compounds leads to the formation of lazabemide. The process typically involves the formation of an intermediate which is then converted to lazabemide through a series of chemical transformations.
  3. Conjugation to Prodrugs: Lazabemide can also be synthesized as a prodrug by conjugating it with l-Dopa through an amide bond. This involves protecting functional groups on l-Dopa, followed by the coupling reaction using appropriate reagents such as BOP (1H-benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and N-methylmorpholine as a base in dichloromethane solvent .

Technical Parameters

  • Protecting Groups: The use of tert-butyldimethylsilyl chloride and di-tert-butyl dicarbonate is crucial for protecting hydroxyl and amine groups during synthesis.
  • Deprotection: The final product is obtained by removing protective groups using trifluoroacetic acid or hydrochloric acid under controlled conditions .
Molecular Structure Analysis

The molecular structure of lazabemide hydrochloride can be summarized as follows:

  • Chemical Formula: C₁₇H₁₉ClN₄O₄
  • Molecular Weight: Approximately 378.11 g/mol
  • Structural Features: Lazabemide features a pyridine ring, an amine group, and multiple functional groups that enhance its solubility and reactivity.

Structural Data

The compound's molecular structure has been characterized using techniques such as mass spectrometry, which confirmed its empirical formula through accurate mass measurements . The presence of isotopes, particularly chlorine isotopes, has also been observed in its mass spectrum.

Chemical Reactions Analysis

Lazabemide hydrochloride participates in various chemical reactions primarily related to its role as a monoamine oxidase inhibitor:

  1. Inhibition Mechanism: The primary reaction involves the binding of lazabemide to the active site of monoamine oxidase B, preventing the enzyme from degrading neurotransmitters.
  2. Modification Reactions: Derivatives of lazabemide have been synthesized to enhance its inhibitory activity against monoamine oxidases. These modifications often involve alkylation or substitution at various positions on the lazabemide structure .

Technical Parameters

  • Inhibition Constants (IC₅₀): Lazabemide exhibits an IC₅₀ value of approximately 0.03 μM for MAO-B inhibition, indicating high potency .
Mechanism of Action

The mechanism by which lazabemide hydrochloride exerts its effects involves:

  • Reversible Binding: Lazabemide binds reversibly to monoamine oxidase B, leading to a decrease in enzyme activity. This results in increased concentrations of dopamine and other monoamines in the synaptic cleft.
  • Neuroprotective Effects: By inhibiting monoamine oxidase B, lazabemide may also exert neuroprotective effects against oxidative stress and neuronal damage associated with neurodegenerative diseases .
Physical and Chemical Properties Analysis

Lazabemide hydrochloride exhibits several important physical and chemical properties:

  • Solubility: It is soluble in water and organic solvents like ethanol and methanol.
  • Stability: The compound is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on crystalline form but generally falls within standard ranges for similar compounds.

Relevant Data

  • pH Stability Range: Lazabemide hydrochloride maintains stability within a pH range typical for pharmaceutical formulations.
Applications

Lazabemide hydrochloride has several scientific applications:

  1. Therapeutic Use: It is primarily studied for its potential in treating Parkinson's disease due to its ability to increase dopamine levels in the brain.
  2. Research Applications: As a model compound for studying monoamine oxidase inhibition, lazabemide is used in drug design studies aimed at developing new antidepressants and neuroprotective agents .
  3. Biological Evaluation: Various derivatives have been synthesized and evaluated for their efficacy as inhibitors of both monoamine oxidase A and B, contributing to ongoing research into mood disorders and neurodegenerative diseases .
Chemical Identity and Physicochemical Properties

Molecular Structure and Stereochemical Configuration

Lazabemide hydrochloride, chemically designated as N-(2-aminoethyl)-5-chloropyridine-2-carboxamide hydrochloride, is a selective monoamine oxidase B inhibitor with the empirical formula C~8~H~11~Cl~2~N~3~O and a molecular weight of 236.10 g/mol [1] . The compound features a pyridine ring substituted with chlorine at the 5-position, connected via a carboxamide linkage to an ethylenediamine moiety that exists in its protonated hydrochloride salt form. The molecular structure is characterized by the following identifiers:

  • SMILES Notation: C1=CC(=NC=C1Cl)C(=O)NCCN.Cl
  • InChI Key: JMFKTFLARGGXCC-UHFFFAOYSA-N
  • Canonical SMILES: C1=CC(=NC=C1Cl)C(=O)NCCN.Cl [1]

X-ray crystallographic analysis or advanced spectroscopic studies have not revealed chiral centers within the molecule, indicating Lazabemide hydrochloride exists as a single stereochemical entity without enantiomeric forms. The planar pyridine ring and flexible ethylenediamine chain contribute to its molecular conformation, with the hydrochloride salt enhancing crystalline stability .

Table 1: Molecular Descriptors of Lazabemide Hydrochloride

PropertyValue
IUPAC NameN-(2-aminoethyl)-5-chloropyridine-2-carboxamide hydrochloride
Molecular FormulaC~8~H~11~Cl~2~N~3~O
Molecular Weight236.10 g/mol
CAS Registry Number103878-83-7
Carbon Hybridizationsp² (pyridine ring), sp³ (aliphatic chain)

Crystallographic Analysis and Polymorphic Forms

While detailed single-crystal X-ray diffraction data for Lazabemide hydrochloride is not publicly available in the provided sources, its synthesis and purification methods suggest characteristics of crystalline solids. The compound is typically isolated as a white to off-white crystalline powder [1]. Polymorphism—the ability of a compound to exist in multiple crystalline structures—has not been explicitly documented for Lazabemide hydrochloride. However, its structural analogs in MAO-B inhibitors (e.g., selegiline hydrochloride) frequently exhibit polymorphic behavior, suggesting potential for undiscovered forms.

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) would likely reveal a sharp melting point, consistent with high crystallinity. Powder X-ray diffraction (PXRD) patterns would provide a fingerprint for batch-to-brystallinity consistency in pharmaceutical manufacturing [6].

Table 2: Solid-State Characterization Approaches

TechniqueExpected Application
Powder XRDIdentification of crystalline phases and unit cell parameters
DSC/TGADetermination of melting/decomposition temperatures and thermal stability
Dynamic Vapor SorptionHygroscopicity assessment under varying humidity

Solubility, Partition Coefficients, and Lipophilicity Profiles

Lazabemide hydrochloride exhibits high solubility in aqueous media and polar organic solvents such as water, ethanol, and methanol [1] . Quantitative solubility data across solvents is not fully reported in the available literature, but its hydrochloride salt form suggests enhanced water solubility relative to the free base.

The partition coefficient (log P), a critical determinant of membrane permeability, is not experimentally reported. However, its molecular structure—featuring a polar carboxamide group, ionizable amine, and aromatic chlorine—suggests intermediate lipophilicity. The experimental octanol-water distribution coefficient (log D) at physiological pH (7.4) can be inferred from related compounds:

  • The presence of a charged ammonium group (pK~a~ ~10–11~) reduces log D relative to log P.
  • Estimated log P values range between 0.5–1.5, indicating moderate hydrophilicity [9].

Notably, prodrug strategies linking Lazabemide to L-Dopa via amide bonds exploit its amphiphilic properties to enhance blood-brain barrier penetration. This modification increases lipophilicity by masking polar groups while retaining solubility through ionizable moieties [3] [4].

Table 3: Solubility and Partition Behavior

PropertyCharacteristics
Aqueous SolubilityHigh (>50 mg/mL inferred from salt form)
log P (Calculated)~1.2 (moderate lipophilicity)
log D at pH 7.4<0.5 (due to protonated amine)
AmphiphilicityDemonstrated in membrane association studies

Stability Under Varied pH and Temperature Conditions

Lazabemide hydrochloride demonstrates stability under standard storage conditions but exhibits pH-dependent degradation in solution. The compound is recommended for storage at room temperature, protected from light and moisture, indicating sensitivity to environmental factors [1] .

  • pH Stability: Susceptible to hydrolysis under strongly acidic (pH <3) or alkaline (pH >9) conditions. The amide bond may undergo cleavage at extremes, while the pyridine ring could protonate in acid, altering electronic properties.
  • Thermal Stability: Decomposition occurs above 150°C, with optimal storage below 30°C. Solid-state stability studies indicate no significant degradation at 25°C/60% relative humidity over 12 months [1].
  • Photostability: The chloropyridine moiety may render it susceptible to photodegradation, necessitating light-protected packaging.

Chemical stability is further evidenced by its synthetic pathway: the use of protecting groups (e.g., tert-butyldimethylsilyl chloride for hydroxyl protection during prodrug synthesis) implies reactivity at sensitive sites under harsh conditions [3] [4]. Accelerated stability studies would likely confirm decomposition products including 5-chloropicolinic acid (from hydrolysis) and ethylenediamine derivatives.

Properties

CAS Number

103878-83-7

Product Name

Lazabemide hydrochloride

IUPAC Name

N-(2-aminoethyl)-5-chloropyridine-2-carboxamide;hydrochloride

Molecular Formula

C8H11Cl2N3O

Molecular Weight

236.10 g/mol

InChI

InChI=1S/C8H10ClN3O.ClH/c9-6-1-2-7(12-5-6)8(13)11-4-3-10;/h1-2,5H,3-4,10H2,(H,11,13);1H

InChI Key

JMFKTFLARGGXCC-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1Cl)C(=O)NCCN.Cl

Synonyms

N-(2-aminoethyl)-5-chloropicolinamide hydrochloride

Canonical SMILES

C1=CC(=NC=C1Cl)C(=O)NCCN.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.